molecular formula C17H14ClNO B1486429 2-Chloro-6-ethoxy-3-phenylquinoline CAS No. 1031928-18-3

2-Chloro-6-ethoxy-3-phenylquinoline

Cat. No. B1486429
M. Wt: 283.7 g/mol
InChI Key: QLVUVUHDGNAFHH-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-3-phenylquinoline, also known as CEPQ, is a type of quinoline derivative. It is used in several research areas such as medicinal chemistry, organic synthesis, and materials science. The CAS Number of this compound is 1031928-18-3 .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-ethoxy-3-phenylquinoline is C17H14ClNO . It has a molecular weight of 283.75 g/mol . The structure consists of a quinoline backbone with a chlorine atom at the 2nd position, an ethoxy group at the 6th position, and a phenyl group at the 3rd position .

Scientific Research Applications

Intermediate for Synthesis of Quinolones

2-Chloro-6-ethoxy-3-phenylquinoline has been utilized as an intermediate in the synthesis of various quinolones. A study by Vontobel et al. (2020) described the C4-ethoxylation of 2,4-dichloroquinoline to prepare 2-chloro-4-ethoxy-quinoline, which is instrumental in synthesizing 2-substituted quinolones. This compound was found to exhibit peculiar behavior in nuclear magnetic resonance analysis, warranting further investigation to understand these findings.

Antimicrobial Activity

Chloroquinoline derivatives, including those related to 2-Chloro-6-ethoxy-3-phenylquinoline, have been synthesized and evaluated for their antimicrobial properties. A study by Sarveswari and Vijayakumar (2016) demonstrated that synthesized compounds exhibited screening against various Gram-negative and Gram-positive organisms, as well as fungal organisms, indicating potential applications in treating infections.

Antitumor and Antiplatelet Agents

Compounds related to 2-Chloro-6-ethoxy-3-phenylquinoline have been explored for their potential as antitumor and antiplatelet agents. A study by Chou et al. (2010) showed that certain analogues exhibited significant inhibitory activity against tumor cell lines, while another study by Ko et al. (2001) identified potent antiplatelet activity in some 4-alkoxy derivatives of 2-phenylquinoline.

Use in Animal Feed

Ethoxyquin, related to 2-Chloro-6-ethoxy-3-phenylquinoline, is used as an antioxidant in animal feed to protect against lipid peroxidation. A study by Blaszczyk et al. (2013) discussed its usage and safety, indicating its role in the preservation of animal feed quality.

Chemosensor for Metal Ions

Compounds related to 2-Chloro-6-ethoxy-3-phenylquinoline have been evaluated as chemosensors for metal ions. A study by Prodi et al. (2001) showcased a derivative's ability to selectively respond to Cd2+ ions, suggesting potential applications in environmental monitoring and food safety.

Samarium(III) Sensor

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, a compound related to 2-Chloro-6-ethoxy-3-phenylquinoline, has been used in creating a highly selective sensor for samarium (Sm)(III) ions. Naddaf and Zamani (2009) demonstrated that this sensor has a wide concentration range and good selectivity, useful for detecting Sm ions in various samples.

Safety And Hazards

According to the safety data sheet, 2-Chloro-6-ethoxy-3-phenylquinoline is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. . The hazard statements include H302 - H318 - H413, and the precautionary statements include P280 - P305 + P351 + P338 . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-chloro-6-ethoxy-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVUVUHDGNAFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653623
Record name 2-Chloro-6-ethoxy-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethoxy-3-phenylquinoline

CAS RN

1031928-18-3
Record name 2-Chloro-6-ethoxy-3-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031928-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethoxy-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1031928-18-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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